UDP-xylose (disodium)

Beschreibung

Overview of Glycosylation Pathways and Sugar Nucleotide Donors

Glycosylation is a fundamental and highly complex post-translational modification process where carbohydrate moieties, or glycans, are enzymatically attached to proteins and lipids. This process is crucial for a vast range of biological functions. Sugar nucleotides are the activated forms of monosaccharides that act as the donor substrates for glycosyltransferase enzymes, which catalyze the transfer of the sugar to an acceptor molecule. biologydiscussion.comfrontiersin.org These donors consist of a nucleoside diphosphate (B83284) linked to a sugar molecule. fiveable.me The high-energy phosphate (B84403) bond provides the necessary chemical energy to drive the glycosylation reaction. fiveable.me Higher nucleotides, such as UDP-glucose, are involved in the synthesis of polysaccharides. biologydiscussion.com

The biosynthesis of these sugar nucleotide donors occurs through various pathways. The de novo pathways synthesize nucleotide sugars from initial precursors like UDP-glucose (UDP-Glc) and GDP-mannose through a series of interconversions. nih.gov In parallel, salvage pathways exist to recycle monosaccharides that are released from the degradation of glycoproteins and cell wall polymers. nih.gov

Structural and Functional Significance of Pentose (B10789219) Sugar Nucleotides

Pentose sugars are five-carbon monosaccharides with the chemical formula C₅H₁₀O₅. microbenotes.comsciencequery.com They are essential components of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. microbenotes.comsciencequery.com In nucleotides, the pentose sugar forms the backbone, linking a nitrogenous base to a phosphate group. fiveable.memicrobenotes.com While ribose is the pentose sugar in RNA, and deoxyribose is found in DNA, other pentose sugars like D-Xylose are also crucial for various biological processes. microbenotes.comsciencequery.comlibretexts.org

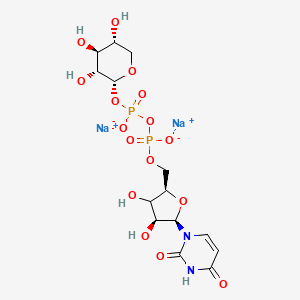

UDP-xylose, a key pentose sugar nucleotide, consists of a uridine (B1682114) moiety linked to a diphosphate group, which is in turn attached to a xylose sugar. ontosight.aicymitquimica.com This structure makes it an activated donor of xylose residues for glycosylation reactions. ontosight.ai UDP-xylose is essential for the biosynthesis of vital molecules such as glycosaminoglycans (GAGs), including chondroitin (B13769445) sulfate (B86663) and heparan sulfate, which are major components of the extracellular matrix. ontosight.ainih.gov It is also a precursor for the xylosylation of proteins involved in critical signaling pathways, such as the Notch receptors. frontiersin.org In plants, UDP-xylose is a crucial donor for the synthesis of cell wall polysaccharides like xylan (B1165943) and xyloglucan. nih.govnih.gov

Table 1: Key Enzymes in UDP-Xylose Metabolism

| Enzyme | Function | EC Number |

|---|---|---|

| UDP-glucose 6-dehydrogenase (UGDH) | Catalyzes the conversion of UDP-glucose to UDP-glucuronic acid. wikipedia.orgnih.gov | 1.1.1.22 uniprot.org |

| UDP-glucuronate decarboxylase (UGD or UXS) | Catalyzes the decarboxylation of UDP-glucuronic acid to form UDP-xylose. nih.govwikipedia.org | 4.1.1.35 expasy.org |

| Xylosyltransferases (XT-I, XT-II) | Transfer xylose from UDP-xylose to serine residues of proteoglycan core proteins. nih.govwikipedia.org | 2.4.2.26 wikipedia.org |

| UDP-xylose transporter (UXT) | Transports UDP-xylose across the Golgi membrane. oup.com | N/A |

Historical Context of UDP-Xylose Discovery and Early Research

The enzymatic activity responsible for the synthesis of UDP-xylose was first described over four decades ago. pnas.org Early research demonstrated the decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-xylose in plant extracts. pnas.org Specifically, the biosynthesis of UDP-D-xylose from UDP-glucuronate was first shown in wheat germ by Ankel and Feingold in 1965. wikipedia.org

The two-step enzymatic process for UDP-xylose synthesis from UDP-glucose was elucidated, involving UDP-glucose dehydrogenase and UDP-GlcA decarboxylase. pnas.org While the dehydrogenase was cloned from various organisms, the gene encoding UDP-GlcA decarboxylase remained elusive for a considerable time. pnas.org A significant breakthrough came with the functional cloning and characterization of a UDP-glucuronic acid decarboxylase from the pathogenic fungus Cryptococcus neoformans, which was named UXS1. pnas.org This discovery provided the first sequence information for this class of enzymes and paved the way for identifying homologous genes in other organisms, including plants and animals. pnas.orgnih.gov

Scope and Significance of UDP-Xylose Research in Contemporary Glycobiology

Current research on UDP-xylose continues to expand our understanding of its pivotal role in glycobiology. The availability of UDP-xylose is a rate-limiting factor for the synthesis of many important glycoconjugates. nih.gov In mammals, a lack of UDP-xylose synthase (UXS) activity leads to a defective extracellular matrix, which severely impacts cell signaling pathways and can impair the morphogenesis of various tissues, including bone. nih.gov

In the field of biotechnology, there is growing interest in the chemo-enzymatic synthesis of UDP-xylose for use in glycoengineering and the production of biopharmaceuticals like heparin. frontiersin.orgacs.org Researchers are exploring novel synthesis methods, including leveraging salvage pathways and engineering bifunctional enzymes, to produce UDP-xylose more efficiently. frontiersin.orgacs.org

Furthermore, the study of UDP-xylose transporters is revealing the complex regulation of its subcellular localization and availability. oup.comnih.gov In plants, for instance, different isoforms of UDP-GlcA decarboxylase are found in both the cytosol and the Golgi apparatus, suggesting that distinct pools of UDP-xylose are required for specific xylosylation events. nih.gov These ongoing investigations highlight the multifaceted importance of UDP-xylose in health and disease and its potential for biotechnological applications.

Eigenschaften

Molekularformel |

C14H20N2Na2O16P2 |

|---|---|

Molekulargewicht |

580.24 g/mol |

IUPAC-Name |

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/q;2*+1/p-2/t5-,6-,8+,9?,10+,11-,12-,13-;;/m1../s1 |

InChI-Schlüssel |

MGYLMPLCHMTESC-HTCRZTLJSA-L |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+] |

Kanonische SMILES |

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Udp Xylose

Precursor Pathways for Xylose Biosynthesis

The synthesis of UDP-xylose is contingent on the availability of its direct precursor, UDP-glucuronic acid (UDP-GlcA). Organisms have evolved two primary and independent pathways to produce UDP-GlcA: the oxidation of myo-inositol and the more direct two-fold oxidation of UDP-glucose.

Inositol Pathway to UDP-Glucuronic Acid (UDP-GlcA)

Prominently active in plants, the myo-inositol oxidation pathway provides an alternative route to UDP-GlcA starting from glucose-6-phosphate. This pathway involves the cyclization of glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to free myo-inositol. The key step is the oxygen-dependent cleavage of the myo-inositol ring, a reaction catalyzed by myo-inositol oxygenase (MIOX). This enzymatic action yields D-glucuronic acid.

For this D-glucuronic acid to enter the nucleotide sugar pool, it must be activated. This is achieved through the action of a glucuronokinase, which phosphorylates it to glucuronic acid-1-phosphate. Subsequently, a UDP-sugar pyrophosphorylase catalyzes the reaction of glucuronic acid-1-phosphate with UTP to form UDP-GlcA. While this pathway is a significant source of UDP-GlcA in plants, studies on Arabidopsis mutants with reduced MIOX activity have shown that the alternative pathway via UDP-glucose can be upregulated to compensate, indicating a flexible and interconnected metabolic network.

UDP-Glucose Dehydrogenase (UGDH) and UDP-GlcA Formation

The most direct and widespread route for UDP-GlcA synthesis is the NAD+-dependent oxidation of UDP-glucose. This reaction is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22). The conversion is a highly efficient, irreversible four-electron oxidation that occurs in two distinct NAD+-dependent steps at a single active site, without the release of the intermediate UDP-glucose-6-aldehyde.

The proposed mechanism involves the binding of UDP-glucose, followed by the binding of the first NAD+ molecule. The C6 primary alcohol of the glucose moiety is oxidized to an aldehyde, reducing NAD+ to NADH, which is then released. A second NAD+ molecule then binds, and the aldehyde intermediate is further oxidized to a carboxylic acid, forming UDP-GlcA and a second molecule of NADH. The final products, NADH and UDP-GlcA, are then released. This pathway is considered the major, and in many animals and bacteria, the exclusive route for UDP-GlcA formation. The activity of UGDH is subject to feedback inhibition by its downstream product, UDP-xylose, which helps to regulate the flux of metabolites into this pathway.

Key Enzymology of UDP-Xylose Biosynthesis

The final and committed step in the de novo synthesis of UDP-xylose is the decarboxylation of UDP-GlcA. This critical reaction is carried out by the enzyme UDP-glucuronate decarboxylase, a highly specific and regulated enzyme.

UDP-Glucuronate Decarboxylase (UXS/Ugd) Activity and Mechanism

UDP-glucuronate decarboxylase (UXS; EC 4.1.1.35), also known as UDP-xylose synthase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to produce UDP-xylose and carbon dioxide. nih.govfrontiersin.org The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The catalytic mechanism is a complex, multi-step process that occurs within a single active site and involves the tightly bound NAD+ cofactor.

The reaction proceeds through three key chemical steps:

Oxidation : The reaction begins with the oxidation of the C4 hydroxyl group of the UDP-GlcA substrate by the enzyme-bound NAD+, forming a transient UDP-4-keto-glucuronic acid intermediate and NADH. nih.govigem.org

Decarboxylation : The formation of the 4-keto group facilitates the subsequent β-decarboxylation, where the C6 carboxyl group is eliminated as CO2. This results in the formation of a UDP-4-keto-pentose intermediate. nih.govnih.gov

Reduction : Finally, the hydride ion is transferred back from the newly formed NADH (still bound to the enzyme) to the C4 keto group of the pentose (B10789219) intermediate. This reduction step yields the final product, UDP-xylose, and regenerates the enzyme-bound NAD+ for the next catalytic cycle. nih.govnih.gov

This intricate mechanism ensures the efficient and irreversible conversion of UDP-GlcA to UDP-xylose, committing the sugar nucleotide to pathways requiring xylose. nih.gov

Isoforms and Gene Families of UXS/Ugd Across Organisms

UXS enzymes are found throughout nature, and in many organisms, they are encoded by a multigene family, suggesting diverse roles and regulatory mechanisms.

In plants , UXS exists as a small gene family with distinct isoforms. For example, Arabidopsis thaliana has six UXS genes, while Poplar and tobacco have seven and seventeen, respectively. researchgate.netsemanticscholar.orgualberta.ca These isoforms can be broadly categorized into two types based on their subcellular localization: soluble, cytosolic proteins and type II transmembrane proteins localized to the Golgi apparatus. semanticscholar.orgualberta.caresearchgate.net This dual localization suggests that UDP-xylose synthesis occurs in both the cytosol and the Golgi lumen, potentially supplying different pools of substrate for various xylosyltransferases involved in cell wall biosynthesis. ualberta.ca

In fungi , such as the human pathogen Cryptococcus neoformans, a single UXS gene is crucial for the synthesis of the polysaccharide capsule, a primary virulence factor. nih.gov

In bacteria , the prevalence of UDP-GlcA decarboxylases is now recognized to be widespread, indicating a greater role for xylose in bacterial glycans than previously thought. nih.gov Bacterial enzymes are categorized into several types, including the Uxs type, the ArnA type (often found in Proteobacteria), and the RsU4kpxs type, highlighting a diversity in the evolution and function of these enzymes in the prokaryotic kingdom. nih.gov

Substrate Specificity and Kinetic Parameters of UXS/Ugd

UDP-glucuronate decarboxylase exhibits a high degree of specificity for its substrate, UDP-glucuronic acid. Studies on the enzyme from various sources, including the fungus Cryptococcus neoformans, have demonstrated that it does not act on other nucleotide sugars like UDP-glucose or UDP-galacturonic acid. nih.gov This specificity ensures the precise production of UDP-xylose for downstream glycosylation reactions.

The enzyme's activity is dependent on the cofactor NAD+, which typically remains tightly bound to the enzyme throughout the catalytic cycle. nih.gov Kinetic analyses of UXS from different organisms have revealed Michaelis-Menten constant (Km) values for UDP-GlcA that are generally within the physiological concentration range of the substrate.

| Organism | Enzyme Isoform | Km for UDP-GlcA (mM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Cryptococcus neoformans | UXS1 | ~0.7 | 0.8 | nih.gov |

| Wheat Germ (Triticum aestivum) | Not specified | 0.18–0.53 | Not reported | nih.govnih.gov |

| Barley (Hordeum vulgare) | HvUXS1 | 0.12 | Not reported | nih.gov |

| Arabidopsis thaliana | AtUxs1 | 0.19 | Not reported | nih.gov |

| Arabidopsis thaliana | AtUxs3 | 0.51 | Not reported | nih.gov |

The activity of UXS is also subject to feedback inhibition by its product, UDP-xylose. This regulatory mechanism is crucial for maintaining homeostasis of the nucleotide sugar pool, preventing the overaccumulation of UDP-xylose and modulating the activity of upstream enzymes like UGDH. researchgate.net

Regulation of UDP-Xylose Biosynthesis

The intracellular concentration of UDP-xylose is meticulously controlled to meet the demands for the synthesis of proteoglycans and other glycoconjugates without accumulating to toxic levels. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic enzymes, post-translational modifications that modulate enzyme activity, and intricate metabolic feedback loops.

Transcriptional Control of UXS/Ugd Expression

The expression of the genes encoding UDP-glucose 6-dehydrogenase (UGDH) and UDP-xylose synthase (UXS) is subject to developmental and environmental cues, ensuring that UDP-xylose production is aligned with cellular requirements.

In humans, the expression of the UGDH gene is influenced by signaling molecules and cellular stress. For instance, transforming growth factor-beta (TGF-β) is known to up-regulate UGDH expression, a process mediated by the Sp1 transcription factor. Conversely, conditions of hypoxia lead to the down-regulation of its expression wikipedia.org. This transcriptional control links the availability of UDP-glucuronic acid, the precursor to UDP-xylose, to pathways involved in cell growth, differentiation, and tissue remodeling.

Developmental regulation is also evident for UXS gene expression. Studies in zebrafish have shown that transcripts for uxs1 are specifically localized to skeletal domains during embryonic development, highlighting its critical role in cartilage and bone formation nih.gov. This spatial and temporal control of gene expression ensures that UDP-xylose is synthesized in the specific tissues where proteoglycan production is most active.

In the context of pathology, particularly in cancer, the transcriptional regulation of these enzymes is crucial. Certain cancer cells exhibit high levels of UGDH expression. In these cells, UXS1 becomes selectively essential to convert the resulting UDP-glucuronic acid into UDP-xylose, thereby preventing the toxic accumulation of the former nih.gov. This interplay underscores a transcriptional and metabolic co-dependency that can be exploited for therapeutic purposes.

Post-Translational Modification of Biosynthetic Enzymes

The activity of enzymes in the UDP-xylose biosynthetic pathway is further refined by post-translational modifications (PTMs), which allow for rapid and reversible responses to cellular signals nih.gov. UGDH, the enzyme responsible for producing the direct precursor of UDP-xylose, is a key target of such modifications.

One significant PTM is the phosphorylation of UGDH on a specific tyrosine residue (Y473). This phosphorylation event enhances the interaction between UGDH and other cellular proteins, influencing metabolic channeling and cell behavior. Specifically, phosphorylated UGDH can more effectively bind to a complex of the RNA-binding protein HuR and UDP-glucose. This action releases HuR from inhibition by UDP-glucose, allowing it to stabilize certain mRNAs, such as that for the Snail transcription factor, ultimately promoting tumor cell migration and metastasis rsc.org. While specific PTMs for UXS are less characterized, the regulation of UGDH activity through such mechanisms directly impacts the flux towards UDP-xylose synthesis.

| Enzyme | Modification | Effect | Biological Context |

| UGDH | Phosphorylation (Tyr473) | Enhances binding to HuR/UDP-Glc complex, relieving HuR inhibition. rsc.org | Promotes tumor cell migration and metastasis. rsc.org |

Metabolic Flux Control and Allosteric Regulation

The flow of metabolites through the UDP-xylose synthesis pathway is tightly controlled by feedback inhibition, a classic example of allosteric regulation. This mechanism allows the cell to quickly adjust the rate of UDP-xylose production in response to its own concentration.

UDP-xylose is a potent feedback inhibitor of UGDH, the enzyme two steps upstream in the pathway researchgate.net. The mechanism of inhibition is considered an atypical form of allosteric regulation. UDP-xylose binds to the same active site as the substrate, UDP-glucose, but its binding induces a significant conformational change in the enzyme. This change stabilizes an inactive, horseshoe-shaped hexameric form of UGDH, reducing its affinity for the substrate and thereby shutting down the pathway when UDP-xylose levels are sufficient researchgate.net. This feedback loop is a primary mechanism for maintaining homeostasis of the nucleotide sugar pool.

The activity of UXS1 itself is also critical for controlling metabolic flux, particularly in cells with high UGDH activity. In such scenarios, UXS1 functions as a crucial "drain" for the UDP-glucuronic acid pool. By efficiently converting UDP-glucuronic acid to UDP-xylose, UXS1 prevents the accumulation of its substrate to potentially toxic levels nih.gov. The loss of UXS1 function in these cells leads to a buildup of UDP-glucuronic acid and subsequent cell death, highlighting the importance of this enzymatic step in metabolic regulation nih.gov.

Degradation and Turnover of UDP-Xylose

UDP-xylose, like other activated nucleotide sugars, is subject to turnover and degradation. This process is essential for recycling its constituent parts and preventing the accumulation of unused metabolites. The breakdown is mediated by specific enzymes, and the resulting xylose and UDP moieties can be channeled back into metabolic pathways.

Nucleotide Pyrophosphatase Activities Towards UDP-Xylose

A key class of enzymes involved in the degradation of nucleotide sugars are the Nucleotide Pyrophosphatase/Phosphodiesterases (NPPs). These enzymes are broadly distributed and catalyze the hydrolysis of pyrophosphate and phosphodiester bonds in various nucleotides and their derivatives wikipedia.orgoup.com.

In eukaryotes, NPPs are often located on the cell surface, where they hydrolyze extracellular nucleotides wikipedia.org. Plant NPPs have been shown to possess hydrolytic activity towards a range of nucleotide sugars, including UDP-glucose and ADP-glucose oup.comresearchgate.net. For example, studies in rice have identified multiple NPP isoforms, with NPP1 and NPP6 demonstrating the ability to break down these substrates oup.com. Although direct evidence specifically detailing the hydrolysis of UDP-xylose by a particular NPP isoform is limited, the known substrate promiscuity of this enzyme family strongly suggests they are responsible for the degradation of UDP-xylose by cleaving the pyrophosphate bond, releasing UMP and xylose-1-phosphate. This activity is crucial for regulating the levels of nucleotide sugars available for glycosylation reactions portlandpress.com.

Recycling Pathways for Xylose and UDP Moieties

Following the use of UDP-xylose in glycosylation reactions (which releases UDP) or its degradation, the cell employs salvage pathways to recycle the xylose and UDP components, conserving both energy and resources.

The recycling of xylose is particularly important in organisms with significant cell wall turnover, such as plants. The salvage pathway involves two main steps:

Phosphorylation: Free xylose released from polymer degradation is first phosphorylated by a specific kinase to form xylose-1-phosphate frontiersin.orgnih.gov. The existence of a dedicated xylose-1-kinase has been a key finding in understanding this pathway frontiersin.orgresearchgate.net.

Activation: The resulting xylose-1-phosphate is then converted back into UDP-xylose in a reaction with UTP, catalyzed by a UDP-sugar pyrophosphorylase (USP) frontiersin.orgnih.gov. This enzyme typically has a broad substrate specificity, allowing it to act on several different sugar-1-phosphates nih.gov.

This salvage pathway provides an efficient alternative to the de novo synthesis of UDP-xylose from UDP-glucose, allowing cells to readily reuse xylose monomers frontiersin.orgresearchgate.net.

The UDP moiety released from glycosyltransferase reactions is also recycled. Nucleoside-diphosphate kinases catalyze the regeneration of UTP from UDP, typically using ATP as the phosphate (B84403) donor. This ensures that the pool of UTP is maintained for use in RNA synthesis and in the activation of other sugars, including the xylose salvage pathway.

| Pathway Step | Enzyme | Substrates | Products | Function |

| Xylose Salvage (Phosphorylation) | Xylose-1-Kinase | Xylose, ATP | Xylose-1-phosphate, ADP | Activates free xylose for re-entry into the nucleotide sugar pool. frontiersin.orgresearchgate.net |

| Xylose Salvage (Activation) | UDP-Sugar Pyrophosphorylase (USP) | Xylose-1-phosphate, UTP | UDP-xylose, Pyrophosphate | Converts the sugar phosphate into the activated sugar donor. frontiersin.orgnih.gov |

| UDP Recycling | Nucleoside-Diphosphate Kinase | UDP, ATP | UTP, ADP | Regenerates UTP to maintain the cellular nucleotide pool. |

Enzymatic Utilization of Udp Xylose in Glycosylation Reactions

Xylosyltransferases (XylTs) as UDP-Xylose Acceptors

Xylosyltransferases are classified into different families within the Carbohydrate-Active enZYmes (CAZy) database based on their amino acid sequence similarity. researchgate.net This classification reflects their evolutionary relationships and often correlates with their function and substrate specificity. The GT8 and GT47 families are two prominent examples containing enzymes that utilize UDP-xylose.

Glycosyltransferase Family 8 (GT8): Members of the GT8 family are known to be involved in the biosynthesis of xylan (B1165943) and the modification of epidermal growth factor (EGF)-like repeats. researchgate.netosti.govresearchgate.net For example, certain GT8 enzymes are responsible for adding glucuronic acid side chains to the xylan backbone. researchgate.net Mammalian Xyloside α-1,3-Xylosyltransferase (XXYLT1), which negatively regulates Notch signaling, is a member of the GT8 family. osti.gov Based on phylogenetic analysis, the GT8 family can be categorized into subfamilies such as galacturonosyltransferase (GAUT), GAUT-like (GATL), and others that are primarily involved in pectin (B1162225) and xylan biosynthesis. researchgate.net

Glycosyltransferase Family 47 (GT47): This family includes enzymes essential for the synthesis of the xylan backbone in both dicots and monocots. researchgate.netzu.edu.pk Specifically, they are involved in catalyzing the formation of the β-1,4-xylosyl linkage that forms the core of the xylan polymer. researchgate.net It is believed that enzymes from the GT43 and GT47 families assemble into xylan synthase complexes to carry out their function. researchgate.net

The phylogenetic classification of these enzyme families helps in understanding their evolutionary origins and functional diversification across different kingdoms of life. researchgate.netmun.ca

Table 1: Overview of Selected Xylosyltransferase (XylT) Families

This table summarizes the key functions and examples of enzymes within the GT8 and GT47 families that utilize UDP-xylose.

| GT Family | Primary Function | Example Enzyme/Process | Organism Type |

|---|---|---|---|

| GT8 | Addition of side chains to xylan; Modification of proteins | Xyloside α-1,3-Xylosyltransferase (XXYLT1) in Notch pathway regulation osti.gov | Animals, Plants |

| GT8 | Addition of glucuronic acid to xylan backbone researchgate.net | Glucuronyltransferases (GUXs) researchgate.net | Plants |

| GT47 | Synthesis of xylan backbone researchgate.netzu.edu.pk | Xylan β-1,4 XylT researchgate.net | Plants |

| GT47 | Biosynthesis of xylogalacturonan researchgate.net | Xylogalacturonan β-1,3 XylT researchgate.net | Plants |

Glycosyltransferases are categorized as either "inverting" or "retaining" based on whether the stereochemistry at the anomeric carbon of the sugar is inverted or retained upon transfer. wikipedia.org Many XylTs, including members of the GT8 family like XXYLT1, are retaining enzymes. osti.gov The mechanism for retaining glycosyltransferases has been a subject of significant research.

Structural and computational studies of XXYLT1 support a substrate-assisted, single-displacement SNi-like (internal return) mechanism. osti.govacs.org This mechanism proceeds through the following key steps:

Substrate Binding and Conformational Change: For the reaction to occur, the β-phosphate oxygen of the UDP-xylose donor must undergo a conformational change to an active state. acs.org In this active conformation, the donor forms a strong hydrogen bond with the acceptor molecule, which facilitates the departure of the UDP leaving group. acs.org

Formation of an Intermediate: The transfer involves a short-lived oxocarbenium-phosphate ion-pair intermediate. acs.org The transition states for the cleavage of the sugar-phosphate bond and the formation of the new glycosidic bond are structurally similar to this intermediate. A key feature is a three-membered ring formed by the β-phosphate oxygen, the hydroxyl oxygen of the acceptor, and the anomeric carbon of the xylose. acs.org

Role of Active Site Residues: Specific amino acid residues in the enzyme's active site are crucial for catalysis. For example, in murine XXYLT1, the residue Q330 stabilizes the short-lived intermediate through electrostatic interactions, and mutating this residue abolishes the enzyme's activity. acs.org

This SNi-like mechanism avoids the need for a double-displacement reaction involving a covalent enzyme-glycan intermediate to achieve retention of stereochemistry. wikipedia.orgacs.org

The ability of xylosyltransferases to act on specific donor and acceptor molecules is fundamental to their biological function.

Acceptor Specificity: XylTs exhibit remarkable specificity for their protein or carbohydrate acceptors. For XylTs that initiate GAG synthesis on proteoglycan core proteins, recognition depends on a specific amino acid sequence surrounding the target serine residue. nih.gov

Consensus Sequence: An alignment of numerous chondroitin (B13769445) sulfate (B86663) attachment sites has revealed a consensus recognition sequence of a-a-a-a-G-S-G-a-b-a, where 'a' is an acidic residue (glutamic acid or aspartic acid) and 'b' can be G, E, or D. nih.gov Peptides containing three or four acidic amino acids N-terminal to the serine-glycine motif are particularly effective acceptors. nih.govoup.com

Structural Conformation: Beyond the primary amino acid sequence, the three-dimensional conformation of the acceptor protein is a critical determinant for xylosylation. nih.gov Studies have shown that a recombinant protein with the correct sequence but without its native fold can be a poor substrate, indicating that the enzyme recognizes specific structural features of the folded protein. nih.gov Crystal structures of human xylosyltransferase 1 (XT1) confirm that a constriction in the peptide-binding cleft necessitates a glycine (B1666218) or alanine (B10760859) residue following the acceptor serine. rcsb.org

Donor Specificity: XylTs are also highly selective for their sugar donor, UDP-xylose.

Active Site Architecture: The enzyme's active site is precisely shaped to accommodate UDP-xylose while excluding other similar nucleotide sugars. For example, attempts to use UDP-glucose as a donor for XXYLT1 result in a much higher energy barrier for the transfer reaction. acs.org This is due to steric repulsion between the larger glucosyl moiety and nearby residues in the active site, such as L327 in murine XXYLT1. acs.org

Binding Inhibition: Experiments with purified β1,2-xylosyltransferase from soybean showed that while unlabeled UDP-xylose could inhibit the binding of a photoaffinity-labeled UDP-xylose analogue, UDP-glucose could not, demonstrating the high specificity of the binding site for the xylose donor. uiowa.edu

This dual specificity ensures that xylose is transferred correctly to the appropriate acceptor molecules, enabling the precise assembly of complex carbohydrates.

Q & A

Q. What is the biochemical role of UDP-xylose in plant cell wall biosynthesis?

UDP-xylose serves as a critical sugar donor for synthesizing structural polysaccharides like xylan and xyloglucans, which are essential components of plant cell walls. In Arabidopsis, three UDP-xylose transporters (UXT1-3) facilitate its movement from the cytosol into the Golgi lumen, where xylan biosynthesis occurs . Experimental validation often involves gene knockout mutants to observe phenotypic changes in cell wall composition, coupled with HPLC or mass spectrometry to quantify xylose incorporation .

Q. How is UDP-xylose biosynthesized in microbial systems?

UDP-xylose is synthesized via the decarboxylation of UDP-glucuronic acid (UDP-GlcA) by UDP-glucuronic acid decarboxylase (UXS). In Sinorhizobium meliloti and Cryptococcus neoformans, this enzyme is encoded by homologs of bacterial UXS genes. Activity assays typically use purified recombinant enzymes incubated with UDP-GlcA, followed by NMR or ion-exchange chromatography to confirm UDP-xylose production .

Q. What are the recommended storage conditions for UDP-xylose disodium to ensure stability?

UDP-xylose disodium should be stored at -20°C in powder form to prevent hydrolysis. Stability studies suggest a shelf life of up to 24 months when stored in airtight containers under anhydrous conditions, similar to disodium phosphate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in UDP-xylose synthase activity across species?

Discrepancies in enzyme kinetics or substrate specificity may arise from isoform diversity (e.g., cytosolic vs. membrane-bound UXS) or species-specific adaptations. For example, Arabidopsis AXS1 and AXS2 isoforms differ in their catalytic efficiency for UDP-apiose versus UDP-xylose synthesis . To address contradictions, perform comparative assays under standardized conditions (pH, cofactors) and use inhibitors like NADH or UDP to probe regulatory mechanisms .

Q. What experimental approaches are used to study UDP-xylose transport mechanisms in plants?

Arabidopsis UDP-xylose transporters (UXT1-3) are studied using:

- Heterologous expression in yeast or mammalian cells to assess substrate specificity .

- Subcellular localization via GFP tagging and confocal microscopy .

- Mutant phenotyping to evaluate xylan deficiency in cell walls using Fourier-transform infrared spectroscopy (FTIR) .

Q. How does UDP-xylose contribute to fungal pathogenesis?

In Cryptococcus neoformans, UXS1-derived UDP-xylose is essential for synthesizing virulence-associated polysaccharides. Knockout strains show attenuated virulence in murine models. Researchers validate this using gene deletion complemented with wild-type UXS1 and measure polysaccharide production via ELISA or lectin staining .

Q. What methodologies are employed to quantify UDP-xylose in enzymatic assays?

- NMR spectroscopy : Directly tracks the conversion of UDP-GlcA to UDP-xylose by observing chemical shifts (e.g., loss of CO₂ from UDP-GlcA) .

- HPLC : Separates nucleotide sugars using anion-exchange columns, with UV detection at 254 nm .

- Enzymatic coupling assays : Utilize UDP-xylose-dependent glycosyltransferases and measure product formation via fluorometric or colorimetric readouts .

Q. How can UDP-xylose’s role in cell wall integrity be experimentally assessed?

- Mutant analysis : Compare cell wall thickness and mechanical strength in uxs mutants versus wild-type plants using transmission electron microscopy (TEM) and tensile testing .

- Biochemical profiling : Extract cell wall polysaccharides and analyze monosaccharide composition via gas chromatography-mass spectrometry (GC-MS) .

Methodological Considerations

- Contradictions in molecular weight : Discrepancies in reported molecular weights (e.g., 582.26 in vs. 560.27 in ) likely stem from hydration state or measurement techniques. Always verify using high-resolution mass spectrometry.

- Species-specific pathways : UXS isoforms in plants (e.g., Arabidopsis AXS1) may exhibit broader substrate specificity compared to microbial homologs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.